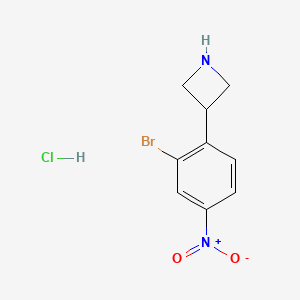![molecular formula C23H20N2O3S B2864754 1-oxo-3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isochroman-6-carboxamide CAS No. 853889-96-0](/img/structure/B2864754.png)
1-oxo-3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isochroman-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-oxo-3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isochroman-6-carboxamide is a complex organic compound that features a unique combination of an isochroman ring, a phenyl group, and a tetrahydrobenzo[d]thiazol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isochroman-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isochroman Ring: This can be achieved through the cyclization of a suitable precursor, such as a phenyl-substituted benzyl alcohol, under acidic conditions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and a suitable aldehyde or ketone.
Coupling of the Two Moieties: The final step involves coupling the isochroman and thiazole moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-oxo-3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isochroman-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-oxo-3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isochroman-6-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-oxo-3-phenylisochroman-6-carboxamide: Lacks the thiazole ring, which may result in different biological activity and chemical properties.
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isochroman-6-carboxamide: Lacks the phenyl group, potentially altering its reactivity and applications.
Uniqueness
1-oxo-3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isochroman-6-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-oxo-3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dihydroisochromene-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c26-21(25-23-24-18-8-4-5-9-20(18)29-23)15-10-11-17-16(12-15)13-19(28-22(17)27)14-6-2-1-3-7-14/h1-3,6-7,10-12,19H,4-5,8-9,13H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIQVKFSDXTAAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)C(=O)OC(C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B2864671.png)
![4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2864672.png)
![5-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2864674.png)


![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2864681.png)


![methyl 2-[9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2864687.png)
![2-(N-methyl4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2864688.png)


![4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonyl chloride](/img/structure/B2864692.png)

